Lipophilicity & Membrane Permeability
The target compound exhibits a calculated partition coefficient (cLogP) of 2.63 , which is a key determinant of lipophilicity and influences passive membrane permeability. In contrast, the unsubstituted parent compound, 3-pyridinemethanamine, has a significantly lower cLogP of approximately -0.1 [1]. This quantifiable difference in lipophilicity is crucial, as a higher cLogP generally correlates with improved blood-brain barrier (BBB) penetration and cellular uptake, though it may also increase the risk of off-target binding. The specific 2-chloro substitution is a direct driver of this ~2.7 log unit increase.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.63 |
| Comparator Or Baseline | 3-Pyridinemethanamine (cLogP ≈ -0.1) |
| Quantified Difference | Δ ≈ 2.73 log units |
| Conditions | Computational prediction (cLogP) |
Why This Matters
This difference in lipophilicity means the target compound will have profoundly different ADME properties compared to its unsubstituted analog, directly impacting its suitability as a CNS-penetrant building block.
- [1] PubChem. (n.d.). 3-Pyridinemethanamine. https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinemethanamine View Source
